2-(2,4-dichlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(2,4-dichlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted 2-amino-3-cyano-pyrans, 2-amino-3-cyano-4-methylfuran, or 1-phenyl-3-thiomethyl-5-aminopyrazole-4-carbonitrile as building blocks . These precursors undergo cyclization with cyanoacetic acid hydrazide to form the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yields and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: It has been investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: It may be used in the development of agrochemicals with herbicidal activity.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP binding site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar triazolopyrimidine scaffold and exhibits comparable pharmacological properties.
Uniqueness
2-(2,4-dichlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dichlorophenyl group enhances its binding affinity to molecular targets, making it a potent inhibitor in various biological assays .
Properties
Molecular Formula |
C14H10Cl2N4 |
---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C14H10Cl2N4/c15-8-4-5-9(11(16)6-8)13-18-14-10-2-1-3-12(10)17-7-20(14)19-13/h4-7H,1-3H2 |
InChI Key |
HBPODLHWQGUIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN3C2=NC(=N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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